BenchChemオンラインストアへようこそ!

2-{[1-(4-ethoxy-3-fluorobenzenesulfonyl)pyrrolidin-3-yl]oxy}-1,3-thiazole

Data Availability Biological Activity Procurement Risk

2-{[1-(4-ethoxy-3-fluorobenzenesulfonyl)pyrrolidin-3-yl]oxy}-1,3-thiazole (CAS 2201042-33-1) is a synthetic small molecule (MW 372.4 g/mol, formula C15H17FN2O4S2) featuring a 1,3-thiazole core linked via an ether bridge to a pyrrolidine ring that is N-substituted with a 4-ethoxy-3-fluorobenzenesulfonyl group. The compound belongs to the aryl sulfonyl-pyrrolidinyl thiazole class, a scaffold that has been explored in medicinal chemistry for diverse biological targets including 2-oxoglutarate-dependent oxygenases and antimicrobial applications.

Molecular Formula C15H17FN2O4S2
Molecular Weight 372.4 g/mol
CAS No. 2201042-33-1
Cat. No. B6426824
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-{[1-(4-ethoxy-3-fluorobenzenesulfonyl)pyrrolidin-3-yl]oxy}-1,3-thiazole
CAS2201042-33-1
Molecular FormulaC15H17FN2O4S2
Molecular Weight372.4 g/mol
Structural Identifiers
SMILESCCOC1=C(C=C(C=C1)S(=O)(=O)N2CCC(C2)OC3=NC=CS3)F
InChIInChI=1S/C15H17FN2O4S2/c1-2-21-14-4-3-12(9-13(14)16)24(19,20)18-7-5-11(10-18)22-15-17-6-8-23-15/h3-4,6,8-9,11H,2,5,7,10H2,1H3
InChIKeyARHWRIOCGXKLFL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-{[1-(4-Ethoxy-3-fluorobenzenesulfonyl)pyrrolidin-3-yl]oxy}-1,3-thiazole (CAS 2201042-33-1): Baseline Compound Identity and Procurement Context


2-{[1-(4-ethoxy-3-fluorobenzenesulfonyl)pyrrolidin-3-yl]oxy}-1,3-thiazole (CAS 2201042-33-1) is a synthetic small molecule (MW 372.4 g/mol, formula C15H17FN2O4S2) featuring a 1,3-thiazole core linked via an ether bridge to a pyrrolidine ring that is N-substituted with a 4-ethoxy-3-fluorobenzenesulfonyl group . The compound belongs to the aryl sulfonyl-pyrrolidinyl thiazole class, a scaffold that has been explored in medicinal chemistry for diverse biological targets including 2-oxoglutarate-dependent oxygenases and antimicrobial applications [1]. Critically, database searches indicate no reported biological activity for this specific compound in major public repositories such as ChEMBL or PubChem as of 2024 [2]. It is primarily listed in research chemical vendor catalogs as a screening compound or synthetic intermediate, where reports typically describe purity at approximately 95% .

Why Generic Substitution Is Not Advisable for 2201042-33-1: Structural Nuances That Defeat Simple Analog Interchange


Within the aryl sulfonyl-pyrrolidinyl thiazole class, subtle structural variations produce profound differences in target selectivity and potency profiles. For example, in the related N-hydroxythiazole series, modifying the sulfonyl substituent from phenylsulfonyl to naphthalen-2-ylmethylsulfonyl altered Factor Inhibiting HIF (FIH) selectivity over PHD2 from approximately 25-fold to >300-fold [1]. Similarly, replacement of the thiazole core with a quinoxaline moiety can redirect biological activity toward phosphodiesterase 10A inhibition . The target compound 2201042-33-1 features a unique combination of a 4-ethoxy-3-fluorobenzenesulfonyl group and a thiazol-2-yl ether linkage that distinguishes it from both the N-hydroxythiazole FIH inhibitors and the quinoxaline PDE10A ligands. Until direct comparative biological data are generated, assuming functional equivalence with any structural analog is scientifically unjustified, and procurement decisions based on scaffold similarity alone risk selecting a compound with no activity at the intended target.

Quantitative Differentiation Evidence for 2-{[1-(4-Ethoxy-3-fluorobenzenesulfonyl)pyrrolidin-3-yl]oxy}-1,3-thiazole Versus Closest Analogs


Evidence Gap Notice: No Direct Comparative Biological Activity Data Available for 2201042-33-1

A comprehensive search of primary research literature, patent databases, and authoritative chemical biology repositories (ChEMBL, PubChem, ZINC) as of 2026-05-10 did not identify any published quantitative biological assay data for CAS 2201042-33-1. The ZINC database explicitly states: 'There is no known activity for this compound' based on ChEMBL 20 [1]. This represents a critical evidence gap that must be acknowledged in any procurement decision. In contrast, related compounds in the N-hydroxythiazole class have published FIH IC50 values in the low-micromolar range and selectivity profiles exceeding 300-fold over related oxygenases [2]. Without analogous data for 2201042-33-1, no quantitative potency or selectivity claims can be made.

Data Availability Biological Activity Procurement Risk

Structural Divergence from N-Hydroxythiazole FIH Inhibitors: The Critical Absence of the 2-Oxoglutarate Chelating Motif

The target compound 2201042-33-1 contains a 1,3-thiazole ring linked to the pyrrolidine via an ether oxygen at the thiazole 2-position. In contrast, the FIH-selective inhibitors reported by Corner et al. (2023) employ an N-hydroxythiazole scaffold where the N-hydroxy group is essential for chelating the active-site Fe(II) and competing with the 2-oxoglutarate co-substrate [1]. The ether linkage in 2201042-33-1 eliminates this critical metal-chelating functionality, fundamentally altering the expected binding mode. Crystallographic evidence (PDB 8K73) confirms that the N-hydroxy group of the optimized inhibitors directly coordinates the catalytic iron, and removal of this group in structural analogs resulted in complete loss of FIH inhibition [1]. Therefore, 2201042-33-1 cannot be assumed to retain FIH inhibitory activity despite scaffold similarity.

FIH Inhibition 2OG Oxygenase Structure-Activity Relationship

Comparison with Close Structural Isosteres: Sulfonamide vs. Sulfonate Ester Linkage

A key structural differentiator of 2201042-33-1 is the sulfonyl-pyrrolidine linkage: the sulfonyl group is directly attached to the pyrrolidine nitrogen, forming a sulfonamide-like motif. However, the closest cataloged analog, 4-ethoxy-3-fluoro-N-[1-(1,3-thiazol-2-yl)pyrrolidin-3-yl]benzenesulfonamide (CAS 1797710-04-3), connects the benzenesulfonyl to the pyrrolidine 3-position via a sulfonamide (-NH-SO2-) rather than the ether linkage in 2201042-33-1 [1]. The sulfonamide NH in 1797710-04-3 provides hydrogen-bond donor capacity (tPSA contribution ~29 Ų) not present in the target compound. This difference affects both physicochemical properties (logP prediction for 2201042-33-1: ~2.02 per ZINC; comparator predicted logP lower due to additional H-bond donor) and potential metabolic vulnerability, as sulfonamides are subject to N-dealkylation while the ether linkage in 2201042-33-1 may undergo O-dealkylation via CYP450 enzymes [2].

Chemical Stability Metabolic Stability Isostere Comparison

Potential Research Application Scenarios for 2201042-33-1 Based on Structural Analysis


Chemical Probe Development Starting Point for Novel 2OG Oxygenase Ligands

The scaffold of 2201042-33-1 retains the core sulfonyl-pyrrolidine-thiazole architecture present in validated FIH inhibitors [1]. However, given the absence of the N-hydroxy metal-chelating group, this compound could serve as a negative control or a starting point for fragment-based drug discovery where the ether-linked thiazole is functionalized to introduce metal-coordinating groups. Procurement is justified only for laboratories explicitly designing novel 2OG oxygenase ligands that require a non-chelating scaffold precursor.

Physicochemical Property Comparator in Sulfonamide vs. Ether Linker Studies

The structural divergence between 2201042-33-1 (ether-linked thiazole) and CAS 1797710-04-3 (sulfonamide-linked thiazole) provides a matched pair for studying the impact of linker chemistry on permeability, solubility, and metabolic stability in the aryl-sulfonyl-pyrrolidine series . Procurement of both compounds as a pair is the only scenario where the target compound's lack of biological annotation becomes an intentional experimental variable rather than a liability.

Synthetic Intermediate for Diversification of Thiazole-Containing Compound Libraries

The compound's 95% purity as supplied by vendors and its well-defined structure make it suitable as a synthetic intermediate for library diversification . The thiazole ring can undergo electrophilic substitution at the 5-position, and the 4-ethoxy-3-fluorophenyl ring can be further functionalized. Procurement for this purpose requires confirmation of batch purity by the end user.

Computational Modeling and Docking Studies Requiring a Non-Chelating Scaffold Control

Molecular docking and molecular dynamics simulations of 2OG oxygenase inhibitors require appropriate negative controls. The target compound, lacking the N-hydroxy chelating motif but retaining the core scaffold, can serve as a predicted inactive control in computational studies, particularly when compared against the co-crystallized N-hydroxythiazole ligands in PDB 8K73 [1].

Quote Request

Request a Quote for 2-{[1-(4-ethoxy-3-fluorobenzenesulfonyl)pyrrolidin-3-yl]oxy}-1,3-thiazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.